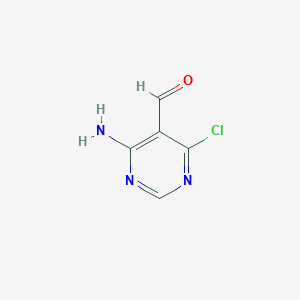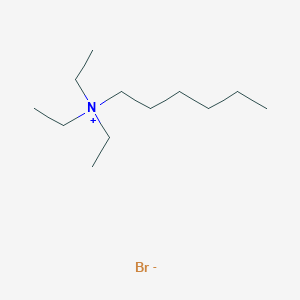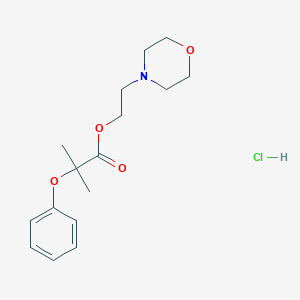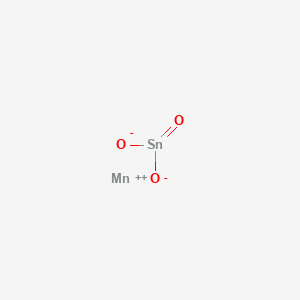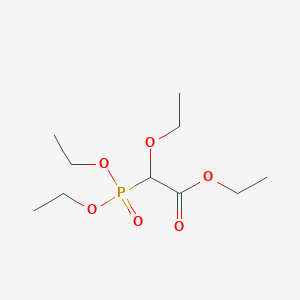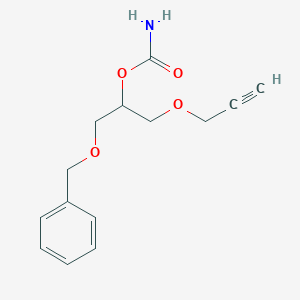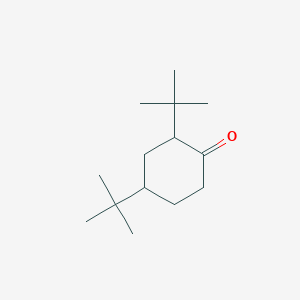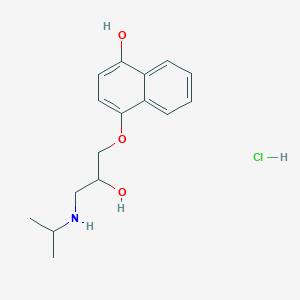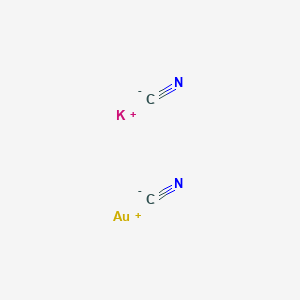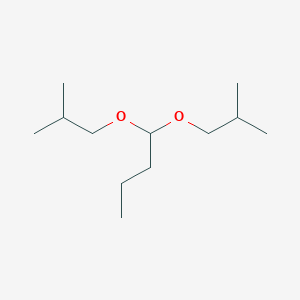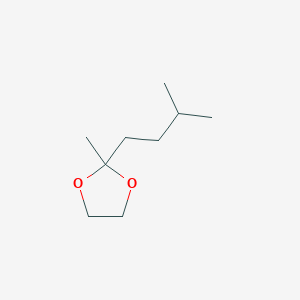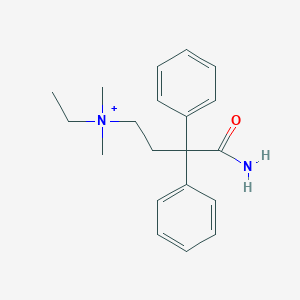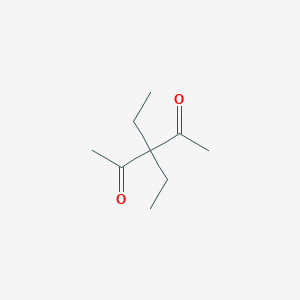
3,3-Diethylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethylpentane-2,4-dione (DEPD) is a chemical compound that is widely used in scientific research. It is a diketone that is commonly used as a chelating agent, and it has been found to have a range of applications in the field of biochemistry and pharmacology. In
Applications De Recherche Scientifique
3,3-Diethylpentane-2,4-dione is widely used as a chelating agent in scientific research. It has been found to be effective in the complexation of transition metal ions such as copper, iron, and nickel. This property makes it useful in a range of applications, including the synthesis of metalloproteins and the study of metal ion transport in biological systems.
Mécanisme D'action
The mechanism of action of 3,3-Diethylpentane-2,4-dione is based on its ability to chelate metal ions. When 3,3-Diethylpentane-2,4-dione binds to a metal ion, it forms a stable complex that can be used for a range of applications. The chelation of metal ions by 3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects, which are discussed below.
Effets Biochimiques Et Physiologiques
3,3-Diethylpentane-2,4-dione has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been found to have anti-inflammatory properties. 3,3-Diethylpentane-2,4-dione has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. These effects are thought to be related to the chelation of metal ions by 3,3-Diethylpentane-2,4-dione, which can modulate a range of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Diethylpentane-2,4-dione has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 3,3-Diethylpentane-2,4-dione is also stable under a range of conditions, making it useful for a range of applications. However, there are also limitations to the use of 3,3-Diethylpentane-2,4-dione in lab experiments. One limitation is that it can be difficult to obtain pure 3,3-Diethylpentane-2,4-dione, which can affect the reproducibility of experiments. Additionally, the chelation of metal ions by 3,3-Diethylpentane-2,4-dione can be complex, and it can be difficult to control the stoichiometry of the complexes formed.
Orientations Futures
There are a number of future directions for research on 3,3-Diethylpentane-2,4-dione. One area of interest is the development of new synthetic methods for 3,3-Diethylpentane-2,4-dione that are more efficient and scalable. Another area of interest is the study of the interactions between 3,3-Diethylpentane-2,4-dione and metal ions in biological systems. This could lead to a better understanding of the role of metal ions in cellular processes and the development of new therapies for diseases such as cancer and neurodegenerative diseases. Finally, the development of new applications for 3,3-Diethylpentane-2,4-dione, such as in the synthesis of metalloproteins, could lead to new advances in the field of biochemistry.
Propriétés
Numéro CAS |
15119-66-1 |
|---|---|
Nom du produit |
3,3-Diethylpentane-2,4-dione |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3,3-diethylpentane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-5-9(6-2,7(3)10)8(4)11/h5-6H2,1-4H3 |
Clé InChI |
AVNABQMXUUJVKY-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C(=O)C)C(=O)C |
SMILES canonique |
CCC(CC)(C(=O)C)C(=O)C |
Autres numéros CAS |
15119-66-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


